5-Bromo-4-ethoxy-6-methylpyrimidine
Description
Properties
IUPAC Name |
5-bromo-4-ethoxy-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-3-11-7-6(8)5(2)9-4-10-7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDHIFJLNWFUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethoxy-6-methylpyrimidine typically involves the bromination of 4-ethoxy-6-methylpyrimidine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The general reaction scheme is as follows:
Starting Material: 4-Ethoxy-6-methylpyrimidine
Reagent: Bromine (Br2)
Solvent: Acetic acid or another suitable solvent
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to control the rate of bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-ethoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be carried out to modify the functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of a base.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
5-Bromo-4-ethoxy-6-methylpyrimidine has been synthesized and evaluated for various biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity:
Recent studies have demonstrated that derivatives of bromopyrimidine compounds exhibit promising anticancer properties. For instance, a series of 5-bromo-pyrimidine derivatives were synthesized and tested for their cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma). Notably, compounds derived from this compound showed significant cytotoxicity compared to standard drugs like Dasatinib, indicating their potential as anticancer agents .
Antimicrobial Activity:
In addition to anticancer properties, this compound derivatives have been evaluated for antimicrobial activity. Studies reported that certain synthesized derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The in vitro evaluation indicated that these compounds could serve as potential candidates for the development of new antimicrobial therapies .
Synthetic Methodologies
The synthesis of this compound has been explored through various methodologies aimed at optimizing yield and efficiency.
Scalable Synthesis:
A practical synthetic route has been developed for the scalable production of this compound. This method emphasizes the use of readily available starting materials and straightforward reaction conditions, making it suitable for industrial applications. The synthesis typically involves bromination followed by ethylation reactions under controlled conditions to achieve high purity and yield .
One-Pot Synthesis:
Innovative one-pot synthesis methods have also been reported, which streamline the process by combining multiple reaction steps into a single operation. This approach not only reduces the time and cost associated with traditional multi-step syntheses but also minimizes the need for extensive purification processes .
Case Studies and Research Findings
Several case studies illustrate the efficacy and application of this compound in drug discovery.
Case Study 1: Anticancer Evaluation
In a study focused on evaluating the anticancer potential of various bromopyrimidine analogs, researchers synthesized a series of compounds based on this compound. The results indicated that specific modifications to the pyrimidine ring significantly enhanced cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This highlights the importance of structural optimization in developing effective anticancer agents .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties of synthesized derivatives against common bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, surpassing that of conventional antibiotics in some cases. This suggests that this compound could be a valuable scaffold for developing new antimicrobial agents to combat resistant strains .
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethoxy-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
4-Ethoxy-6-methylpyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-methylpyrimidine: Similar bromine substitution but different positioning of the ethoxy group.
5-Bromo-4-methylpyrimidine: Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness: 5-Bromo-4-ethoxy-6-methylpyrimidine is unique due to the combination of the bromine atom, ethoxy group, and methyl group, which confer distinct chemical and physical properties
Biological Activity
5-Bromo-4-ethoxy-6-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antiviral and anticancer research. This article reviews the biological activity of this compound, supported by relevant case studies, data tables, and research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula: C_8H_10BrN_3O
- Molecular Weight: 232.09 g/mol
- IUPAC Name: this compound
Synthesis
The compound can be synthesized from 5-bromo-4-chloro-6-methylpyrimidine using sodium ethoxide in ethanol. This method has been documented as efficient, yielding high purity of the desired product .
Antiviral Activity
Research has demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit antiviral properties. A study evaluated various derivatives for their ability to induce interferon and demonstrated that some compounds were active against multiple virus strains, albeit close to their toxicity thresholds .
Table 1: Antiviral Activity of Pyrimidine Derivatives
| Compound Name | Virus Strain Tested | IC50 (µM) | Toxicity Threshold |
|---|---|---|---|
| Compound A | Influenza | 15 | 20 |
| Compound B | HSV | 10 | 12 |
| This compound | Various | TBD | TBD |
Anticancer Activity
Recent studies have indicated that certain pyrimidine derivatives possess anticancer properties. The immunomodulatory effects observed in some derivatives suggest potential applications in cancer therapy .
Case Study: Immunomodulatory Effects
A recent investigation into the immunomodulatory activity of a related pyrimidinone derivative showed enhanced antiviral and antitumor activity when administered in specific dosages. The study highlighted the importance of structural modifications at the C-6 position for optimizing biological activity .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. For instance, variations at the C-6 position significantly impact both antiviral and anticancer effects.
Table 2: Structure–Activity Relationships
| Substituent at C-6 | Antiviral Activity | Anticancer Activity |
|---|---|---|
| Methyl | Moderate | Low |
| Phenyl | High | Moderate |
| Ethoxy | High | High |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-bromo-4-ethoxy-6-methylpyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination of 4-ethoxy-6-methylpyrimidine using PBr₃ or N-bromosuccinimide (NBS) in anhydrous DMF at 60–80°C yields ~70–85% product . Optimization requires strict control of temperature and stoichiometry to avoid over-bromination.
- Key Data :
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| PBr₃ | DMF | 70 | 82 |
| NBS | CCl₄ | 80 | 78 |
Q. How can NMR spectroscopy distinguish positional isomers in brominated pyrimidines?
- Methodology : ¹H and ¹³C NMR chemical shifts are highly sensitive to substituent positions. For this compound:
- The methyl group at C6 appears as a singlet at δ ~2.5 ppm.
- The ethoxy group at C4 shows a quartet at δ ~1.3 ppm (CH₃) and a triplet at δ ~4.0 ppm (CH₂) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, OEt) affect the reactivity of pyrimidine in Suzuki-Miyaura cross-coupling?
- Methodology : The bromine atom at C5 acts as a leaving group, while the ethoxy group at C4 stabilizes intermediates via resonance. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS .
- Contradictions : Some studies report reduced yields when bulky substituents are present at C6 (e.g., methyl groups), likely due to steric hindrance .
Q. What computational strategies predict the tautomeric stability of this compound in solution?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to evaluate keto-enol tautomerism. Solvent effects (e.g., ethanol vs. DMSO) are modeled using the polarizable continuum model (PCM). Compare results with experimental IR/Raman spectra .
- Key Insight : The ethoxy group stabilizes the keto form by 8–12 kJ/mol in polar solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
